3-Iodo-2-(iodomethyl)prop-1-ene
Description
Molecular Formula: C₄H₆I₂ Molecular Weight: 307.9 g/mol CAS Registry Number: 17616-43-2 Synthesis: Prepared via halogen exchange from 3-chloro-2-(chloromethyl)prop-1-ene using NaI in acetone under reflux, achieving 99% yield as a light green solid (mp 28–29 °C) . Applications: Key intermediate in pharmaceutical synthesis, notably for omarigliptin (antidiabetic drug) .
Properties
Molecular Formula |
C4H6I2 |
|---|---|
Molecular Weight |
307.90 g/mol |
IUPAC Name |
3-iodo-2-(iodomethyl)prop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h1-3H2 |
InChI Key |
KKENSJFXVZBMFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CI)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 3-Iodo-2-(iodomethyl)prop-1-ene | C₄H₆I₂ | 307.9 | 17616-43-2 | Diiodo, allylic substitution |
| Methallyl iodide | C₄H₇I | 182.00 | 3756-30-7 | Monoiodo, methyl substituent |
| 3-(2-Iodoethoxy)prop-1-ene | C₅H₉IO | 212.03 | 65805-36-9 | Ethoxy substituent, alkene |
| 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane | C₄H₅F₃I₂ | 341.89 | N/A | Fluorinated analog |
Physico-Chemical Properties
| Property | This compound | Methallyl iodide | 3-(2-Iodoethoxy)prop-1-ene |
|---|---|---|---|
| Physical State | Light green solid | Reddish oil | Likely liquid |
| Melting Point | 28–29 °C | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Stability | Air-sensitive, light-sensitive | Less stable | More stable (ethoxy group) |
Hazard and Handling
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